molecular formula C9H16BrNO2 B561991 4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline CAS No. 85591-93-1

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

Cat. No.: B561991
CAS No.: 85591-93-1
M. Wt: 250.136
InChI Key: VSTHJJGLOUGJOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline typically involves the bromination of 3-hydroxymethyl-2,2,5,5-tetramethyl-delta3-pyrroline. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrroline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

(4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-8(2)6(5-12)7(10)9(3,4)11(8)13/h12-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTHJJGLOUGJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1O)(C)C)Br)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652493
Record name 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020720-07-3, 85591-93-1
Record name 4-Bromo-2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020720-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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